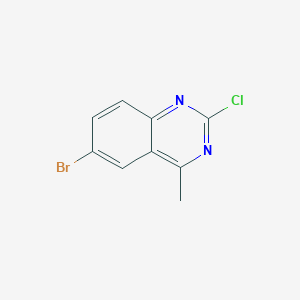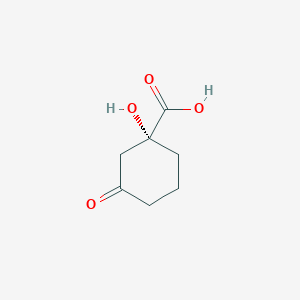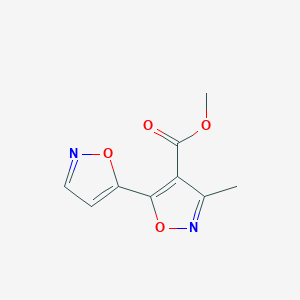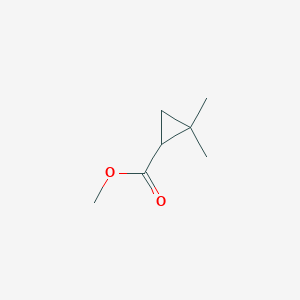
Methyl 2,2-dimethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethylcyclopropane-1-carboxylate (MDC) is a cyclic compound that has gained significant attention in recent years due to its unique chemical properties. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of Methyl 2,2-dimethylcyclopropane-1-carboxylate is not fully understood. However, it is believed that Methyl 2,2-dimethylcyclopropane-1-carboxylate exerts its effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have herbicidal and insecticidal properties. In addition, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have potential as a neuroprotective agent and to enhance plant growth and crop yield.
実験室実験の利点と制限
One of the main advantages of Methyl 2,2-dimethylcyclopropane-1-carboxylate is its unique chemical properties, which make it a versatile building block for the synthesis of new materials and compounds. It is also relatively easy to synthesize and is available in high purity. However, one of the main limitations of Methyl 2,2-dimethylcyclopropane-1-carboxylate is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of Methyl 2,2-dimethylcyclopropane-1-carboxylate. One area of research that is currently being explored is the use of Methyl 2,2-dimethylcyclopropane-1-carboxylate in the synthesis of new materials with unique properties. Another area of research is the potential use of Methyl 2,2-dimethylcyclopropane-1-carboxylate in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, Methyl 2,2-dimethylcyclopropane-1-carboxylate has potential as a herbicide and insecticide, and further research is needed to explore its potential in this area.
合成法
Methyl 2,2-dimethylcyclopropane-1-carboxylate can be synthesized through a variety of methods, including the addition of a Grignard reagent to an ester or by the cyclopropanation of an alkene. One of the most common methods of synthesizing Methyl 2,2-dimethylcyclopropane-1-carboxylate is through the reaction of methyl 2-bromo-2-methylpropanoate with zinc powder in the presence of copper iodide. This reaction yields Methyl 2,2-dimethylcyclopropane-1-carboxylate in high yield and purity.
科学的研究の応用
Methyl 2,2-dimethylcyclopropane-1-carboxylate has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In the agrochemical industry, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have herbicidal and insecticidal properties. It has also been studied for its potential use in enhancing plant growth and crop yield.
In the materials science field, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been studied for its potential use in the synthesis of new materials with unique properties. It has been shown to have potential as a building block for the synthesis of polymers, liquid crystals, and other materials.
特性
IUPAC Name |
methyl 2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-5(7)6(8)9-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQPFAIVFBZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632003 |
Source


|
| Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
CAS RN |
932-58-1 |
Source


|
| Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
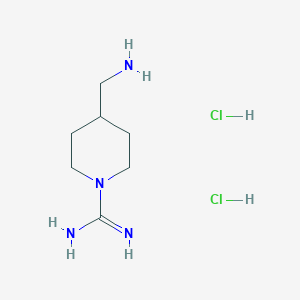
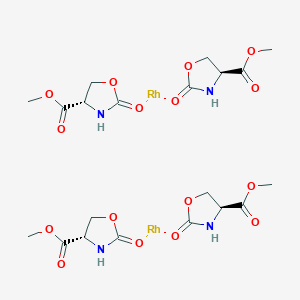




![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)


